3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride
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Overview
Description
3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClNO and a molecular weight of 135.59 g/mol It is a bicyclic compound featuring a unique bicyclo[111]pentane core structure, which is known for its rigidity and three-dimensionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of Functional Groups: The amino and hydroxyl groups are introduced through subsequent reactions, such as nucleophilic substitution or addition reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.
Scientific Research Applications
3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: The rigidity and three-dimensionality of the bicyclo[1.1.1]pentane core make it useful in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride depends on its specific application. In general, the compound interacts with molecular targets through its amino and hydroxyl groups, which can form hydrogen bonds and other interactions with biological molecules. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in the functional groups attached to the bicyclo[1.1.1]pentane core.
Higher Bicycloalkanes: Compounds with larger bicyclic structures that offer similar rigidity and three-dimensionality.
Uniqueness
3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride is unique due to its specific combination of functional groups and the bicyclo[1.1.1]pentane core. This combination provides a balance of reactivity and stability, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-aminobicyclo[1.1.1]pentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c6-4-1-5(7,2-4)3-4;/h7H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXAKSHFTKTYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007921-20-0 |
Source
|
Record name | 3-aminobicyclo[1.1.1]pentan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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